1,8-Diazaspiro[4.5]decane
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Overview
Description
1,8-Diazaspiro[45]decane is a spirocyclic compound characterized by a unique bicyclic structure that incorporates two nitrogen atoms within the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Diazaspiro[4.5]decane can be synthesized through various methods. One common approach involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the formation of the spiro scaffold .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and cost-effectiveness. The use of commercially available reagents and catalysts is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1,8-Diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure.
Substitution: Substitution reactions, particularly with aryl halides, are common in the synthesis of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various aryl-substituted derivatives.
Scientific Research Applications
1,8-Diazaspiro[4.5]decane has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of complex molecules and drug candidates.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,8-Diazaspiro[4.5]decane varies depending on its application. For instance, as an inhibitor of cystine crystallization, it incorporates a bioisosteric spiro bicyclic diamine structure that enhances its potency and bioavailability . In the context of RIPK1 inhibition, the compound interacts with specific molecular targets, blocking the activation of necroptosis pathways .
Comparison with Similar Compounds
1,8-Diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: This derivative is known for its potent RIPK1 inhibitory activity.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Identified as a hit compound in virtual screening for RIPK1 inhibitors.
Uniqueness: this compound stands out due to its unique spirocyclic structure, which provides rigidity and versatility for drug design. Its ability to inhibit cystine crystallization and RIPK1 activity highlights its potential in medicinal chemistry.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable scaffold for drug development and other applications. Ongoing research continues to uncover new potentials for this intriguing compound.
Properties
IUPAC Name |
1,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(10-5-1)3-6-9-7-4-8/h9-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAHRLVWYDSXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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